Pyrimidine-2,4-diamine hydrochloride

Description

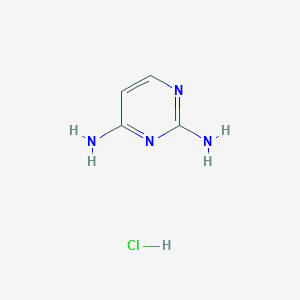

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7ClN4 |

|---|---|

Molecular Weight |

146.58 g/mol |

IUPAC Name |

pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H,(H4,5,6,7,8);1H |

InChI Key |

LBEISLAZIABLCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrimidine 2,4 Diamine Systems

General Synthetic Strategies for Pyrimidine-2,4-diamine Core

The construction of the central pyrimidine-2,4-diamine ring system can be achieved through several strategic approaches, primarily involving cyclocondensation reactions, nucleophilic aromatic substitution pathways, and multicomponent reactions.

Cyclocondensation Reactions with Guanidine (B92328) and Related Precursors

Cyclocondensation reactions represent a fundamental and widely utilized method for the synthesis of the pyrimidine-2,4-diamine core. This approach typically involves the reaction of guanidine or its salts with a three-carbon component, such as a 1,3-dicarbonyl compound or its synthetic equivalent.

One common strategy is the reaction of guanidine hydrochloride with cyanoacetaldehyde, which can produce high yields of 2,4-diaminopyrimidine (B92962), particularly under concentrated conditions. nasa.gov The reaction of guanidine with β-ketoesters is another established method for forming 2-amino-4-pyrimidinone structures, which are closely related precursors. nih.gov

More advanced methods involve the cyclocondensation of guanidine nitrate (B79036) with acylethynylpyrroles. nih.gov This reaction proceeds via nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization and dehydration to yield pyrrole-aminopyrimidine ensembles. nih.gov The reaction conditions for this transformation are typically heating in a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) system. nih.gov

The table below summarizes representative examples of cyclocondensation reactions for the synthesis of pyrimidine-2,4-diamine and related structures.

| Guanidine Source | 1,3-Dicarbonyl Precursor | Reaction Conditions | Product | Yield | Reference |

| Guanidine hydrochloride | Cyanoacetaldehyde | Concentrated, drying lagoon model | 2,4-Diaminopyrimidine | 40-85% | nasa.gov |

| Guanidine | β-keto esters | Not specified | 2-Amino-4-pyrimidinones | Not specified | nih.gov |

| Guanidine nitrate | Acylethynylpyrroles | KOH/DMSO, 110–115 °C, 4 h | Pyrrole–aminopyrimidine ensembles | Up to 91% | nih.gov |

| Guanidine carbonate | 5-R-3-arylmethylidenefuran-2(3H)-one | Sodium ethoxide, ethanol, reflux | 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines | Not specified | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyrimidine (B1678525) Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis and functionalization of pyrimidine-2,4-diamines, often starting from readily available dihalopyrimidines. The reaction involves the displacement of a leaving group, typically a halide, from the pyrimidine ring by a nucleophile.

The reaction of 2,4-dichloropyrimidines with amines is a common route to 2,4-diaminopyrimidines. However, controlling the regioselectivity of the substitution can be challenging, as reactions with neutral nitrogen nucleophiles often yield a mixture of C4 and C2 substituted isomers. acs.org For instance, the reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position generally shows a preference for substitution at the C-4 position. nih.govacs.org

Interestingly, the use of tertiary amine nucleophiles can reverse this selectivity, leading to preferential substitution at the C-2 position. nih.govacs.org This is followed by an in situ N-dealkylation to yield the secondary amine product at the C-2 position. nih.gov This method expands the synthetic accessibility to a wider range of pyrimidine structures. nih.govacs.org

The reactivity of the pyrimidine ring towards SNAr can be enhanced by the presence of electron-withdrawing groups. For example, the presence of a 2-methylsulfonyl (2-MeSO2) group activates the C-4 position for nucleophilic attack. wuxiapptec.com

Below is a table illustrating the regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.

| Substrate | Nucleophile | Conditions | Major Product | C4/C2 Ratio | Reference |

| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Aliphatic secondary amines | K2CO3, DMAc, rt, 1 h | C4-substituted | High | acs.org |

| 5-substituted-2,4-dichloropyrimidines | Tertiary amines | CHCl3, rt, 1 h | C2-substituted | Excellent C2 selectivity | nih.govacs.org |

| 2,4-dichloropyrimidines | Neutral nitrogen nucleophiles | Not specified | C4-substituted | 1:1 to 4:1 | acs.org |

Multicomponent Reactions (MCRs) in Pyrimidine-2,4-diamine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like pyrimidine-2,4-diamines. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be precursors to pyrimidine-2,4-diamines. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. wikipedia.orgorganic-chemistry.org

While the traditional Biginelli reaction uses urea, modifications using guanidine can lead to the formation of 2-imino-3,4-dihydropyrimidines. nih.gov These reactions often require specific conditions to avoid the formation of byproducts. nih.gov For instance, the use of a triazone-protected guanidine in a three-component condensation with an aldehyde and a β-ketoester provides good yields of the desired Biginelli adducts. nih.gov

More recent developments in MCRs for pyrimidine synthesis include iridium-catalyzed reactions of amidines with up to three different alcohols. acs.orgorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted and unsymmetrical pyrimidines. acs.orgorganic-chemistry.org

The following table provides examples of multicomponent reactions for the synthesis of pyrimidine-related structures.

Derivatization and Functional Group Interconversion on Pyrimidine-2,4-diamine

Once the pyrimidine-2,4-diamine core is synthesized, further functionalization can be achieved through various chemical transformations, including alkylation, acylation, and halogenation reactions.

Alkylation and Acylation of Amino Groups

The amino groups of pyrimidine-2,4-diamine are nucleophilic and can readily undergo alkylation and acylation reactions to introduce a wide range of substituents. The acylation of 2-aminopyrimidines can sometimes lead to the formation of N,N-diacyl derivatives, especially with highly deactivated anilines in the presence of a strong base. semanticscholar.org However, selective N-monoacylation can often be achieved under controlled conditions. semanticscholar.org

The reaction of 2-amino-4-hydroxypyrimidines with acyl halides can result in O-acylation, particularly when bulky substituents are present at the 2-position of the pyrimidine ring. rsc.org The alkylation of related dihydropyrimidine-2,4-(1H,3H)-diones has also been studied to produce C- and N-substituted derivatives. osi.lv

Halogenation and Halogen Exchange Reactions

Halogenation of the pyrimidine-2,4-diamine ring provides valuable intermediates for further functionalization, such as cross-coupling reactions. The C-5 position of the pyrimidine ring is susceptible to electrophilic halogenation.

Iodination of 2,4-diaminopyrimidine can be achieved using iodine chloride in methanol. chemicalbook.com The reaction initially forms the hydrochloride salt, which is then neutralized to give the 5-iodo-2,4-diaminopyrimidine. chemicalbook.com Another approach involves the iodination of 2,4-diamino-6-substituted pyrimidines with N-iodosuccinimide in acetonitrile. nih.gov

A more environmentally friendly method for the iodination of pyrimidine derivatives involves mechanical grinding under solvent-free conditions using solid iodine and silver nitrate as the electrophilic iodinating reagent. semanticscholar.orgmdpi.com This method offers short reaction times and high yields. semanticscholar.orgmdpi.com

The table below details conditions for the halogenation of pyrimidine-2,4-diamine and its derivatives.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 2,4-Diaminopyrimidine | Iodine chloride (ICl) | Methanol, 25°C, 15 h | 5-Iodo-pyrimidine-2,4-diamine | 80% | chemicalbook.com |

| 2,4-Diamino-6-substituted pyrimidines | N-Iodosuccinimide | Acetonitrile | 5-Iodo-2,4-diamino-6-substituted pyrimidines | 96–98% | nih.gov |

| Pyrimidine derivatives | Iodine, AgNO3 | Mechanical grinding, solvent-free | 5-Iodo-pyrimidine derivatives | 70–98% | semanticscholar.orgmdpi.com |

Introduction of Aromatic and Heteroaromatic Moieties via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The introduction of aryl and heteroaryl groups at specific positions of the pyrimidine-2,4-diamine core is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. researchgate.netnih.govlibretexts.org This reaction typically involves the coupling of a halogenated pyrimidine-2,4-diamine derivative, such as 6-chloro-2,4-diaminopyrimidine, with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. researchgate.net

The versatility of the Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds under relatively mild conditions and with tolerance for a wide range of functional groups. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. dntb.gov.uamdpi.com Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often paired with phosphine (B1218219) ligands. researchgate.netmdpi.comresearchgate.net The reaction conditions are optimized by varying these components to suit the specific substrates involved. researchgate.net For instance, the coupling of 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids has been successfully carried out using Pd(PPh₃)₄ as the catalyst, yielding 6-aryl-2,4-diaminopyrimidines in moderate yields. researchgate.net

| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine | Organozinc halide | [PdCl₂(dppf)]·CH₂Cl₂ | - | - | - | nih.gov |

Formation of Fused Heterocyclic Systems from Pyrimidine-2,4-diamine Precursors

Pyrimidine-2,4-diamine and its derivatives serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. These fused rings, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry. mdpi.comnih.gov

The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton often starts from an appropriately substituted 4-aminopyrimidine, where the pyridine (B92270) ring is annulated onto the pyrimidine core. jocpr.com For example, 2,4-diaminopyrimidine-6(1H)-one can react with 1,3-dicarbonyl compounds like 2-methyl-3-oxopentanal (B8733905) in the presence of phosphoric acid to yield substituted pyrido[2,3-d]pyrimidines. jocpr.com Another approach involves the condensation of 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) sodium salt to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. researchgate.net

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved from 6-aminouracil (B15529) derivatives, which share structural similarities with the pyrimidine-2,4-diamine system. nih.govdocksci.com A common strategy involves the reaction of 6-aminouracils with various reagents to build the second pyrimidine ring. researchgate.net For instance, tetrahydropyrimidine (B8763341) precursors have been used to synthesize pyrimido[4,5-d]pyrimidine-trithiones by reacting them with carbon disulfide in refluxing dimethylformamide. researchgate.net A multi-step route starting from 1,3-disubstituted 6-aminouracils allows for the preparation of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, where a key step is a hydrazine-induced cyclization. nih.govdocksci.com

| Pyrimidine Precursor | Reagent(s) | Fused System Formed | Key Reaction Type | Ref |

| 2,4-Diaminopyrimidine-6(1H)-one | 2-Methyl-3-oxopentanal / Phosphoric acid | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization | jocpr.com |

| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde sodium salt | Pyrido[2,3-d]pyrimidine | Condensation | researchgate.net |

| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Carbon disulfide / DMF | Pyrimido[4,5-d]pyrimidine | Cyclization | researchgate.net |

| 1,3-Disubstituted 6-aminouracil | Multi-step sequence with hydrazine | Pyrimido[4,5-d]pyrimidine | Cyclization | nih.govdocksci.com |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthetic routes involving pyrimidine-2,4-diamine systems, advanced techniques such as microwave-assisted synthesis and specialized catalytic methods are employed. Optimization of reaction conditions, including solvent choice, is also a critical aspect.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnanobioletters.com This technique has been successfully applied to the synthesis of various pyrimidine-2,4-diamine derivatives. internationaljournalcorner.comnih.gov

For instance, microwave irradiation has been used to facilitate palladium-catalyzed Heck coupling reactions on highly functionalized 2,4-diaminopyrimidine substrates, reducing reaction times and providing higher yields with fewer side products. nih.gov In one study, a Heck reaction that required 18 hours under conventional heating was completed in 60-80 minutes using microwave irradiation at 150°C, with yields improving from 10-37% to over 58-68%. nih.gov Similarly, the challenging second nucleophilic substitution on pyrimidine rings has been achieved with high yield under microwave irradiation in a closed system, a task that often results in low yields and byproducts with conventional methods. internationaljournalcorner.com The synthesis of aminopyrimidine derivatives via the condensation of chalcones and guanidine has also been effectively carried out using microwave-assisted heating. nanobioletters.com

Catalyst-Mediated Reactions (e.g., Palladium Catalysis, Ionic Liquid Catalysis, Indium(III) Chloride)

Catalysis is central to the modern synthesis of pyrimidine-2,4-diamine derivatives, enabling transformations that would otherwise be difficult or inefficient.

Palladium Catalysis: As discussed in the context of cross-coupling reactions, palladium complexes are the most efficient catalysts for C-C and C-N bond formation on the pyrimidine ring. internationaljournalcorner.comnih.gov The synthesis of 4,6-diaminopyrimidines, for example, can be achieved via Pd-catalyzed amination of the corresponding chloro-derivatives. nih.gov The choice of ligand, such as BINAP or DavePhos, can influence the reaction's success, and optimization often requires adjusting the amine-to-substrate ratio to suppress side reactions. nih.gov Heterogeneous palladium catalysts, such as a Pd-complex supported on SBA-15, have also been developed for Suzuki and Stille reactions, offering the advantage of easy separation and reusability. researchgate.net

Ionic Liquid Catalysis: Ionic liquids (ILs) are increasingly used as green reaction media and catalysts in organic synthesis due to their low volatility, thermal stability, and ability to dissolve various reagents. japsonline.comresearchgate.netnih.gov In pyrimidine synthesis, ILs like L-proline nitrate have been used to catalyze one-pot, three-component reactions to form dihydropyrimidinones, demonstrating significantly higher efficiency than non-catalyzed reactions. japsonline.comresearchgate.net Triethylammonium acetate is another ionic liquid that has been employed as a recyclable medium for the microwave-assisted synthesis of pyrimidine hybrids. nih.gov

Indium(III) Chloride: Indium(III) chloride (InCl₃) has proven to be an effective Lewis acid catalyst for the synthesis of fused pyrimidine systems. nih.gov It has been used to promote the three-component combinatorial synthesis of bioactive pyrimidine derivatives from aldehydes, 1,3-dicarbonyl compounds, and electron-rich amino heterocycles like 6-amino-1,3-dimethyl uracil. nih.gov This method is environmentally benign, particularly when water is used as the solvent, and allows for easy product isolation and catalyst recycling. nih.gov

Solvent Effects and Reaction Condition Optimization

The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reaction rates, selectivity, and even the nature of the active catalytic species. whiterose.ac.uk In palladium-catalyzed cross-coupling reactions involving pyrimidine substrates, the solvent's polarity and coordinating ability are critical factors. nih.govrsc.org

For example, in the Suzuki coupling of substrates with multiple reactive sites (e.g., C-Cl and C-OTf), the selectivity can be inverted by changing the solvent. nih.gov Nonpolar solvents may favor reaction at one site, while polar, coordinating solvents can promote reaction at another. nih.govresearchgate.net This effect is attributed to the solvent's ability to coordinate to the palladium center, altering the active catalyst's structure and reactivity. rsc.orgresearchgate.net Solvents like 1,4-dioxane, often used in a mixture with water, are common in Suzuki reactions of chloropyrimidines. mdpi.com The optimization of reaction conditions, therefore, involves a systematic screening of solvents, bases, catalyst loading, and temperature to achieve the desired regioselectivity and yield, particularly in complex systems like dichloropyrimidines. mdpi.com

Mechanistic Insights into the Reactivity of Pyrimidine 2,4 Diamine Systems

Regioselectivity and Site-Specific Functionalization of Diaminopyrimidines

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. The presence of two amino groups at the C2 and C4 positions significantly influences this reactivity, making site-specific functionalization a complex but achievable goal.

Research into the synthesis of complex pyrimidine derivatives demonstrates a high degree of regioselectivity. A multi-step synthesis starting from 2,4-diamino-6-hydroxypyrimidine (B22253) showcases a robust strategy for sequential, site-specific modifications. nih.gov The process involves:

Chlorination at C6: The hydroxyl group at C6 is converted to a chloro group using phosphorus oxychloride (POCl₃). This chloro group serves as an excellent leaving group for subsequent nucleophilic substitution. nih.gov

Nucleophilic Substitution at C6: The newly introduced chloro group at the C6 position is then displaced by various nucleophiles. nih.govmdpi.com

Halogenation at C5: The C5 position, which is less electron-deficient and generally less reactive towards nucleophiles, can be selectively functionalized via electrophilic substitution. For instance, iodination at this site is effectively achieved using N-iodosuccinimide (NIS). nih.govmdpi.com

Carbon-Carbon Bond Formation at C5: The iodine atom at C5 can then be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl groups, demonstrating that this position can be selectively activated for C-C bond formation. nih.gov

This sequential approach highlights the differential reactivity of the various positions on the pyrimidine ring, allowing for controlled and site-specific elaboration of the core structure. The initial state of the ring (e.g., 2,4-dichloro vs. 2,4-diamino) dictates the preferred reaction sites, with electron-withdrawing groups enhancing susceptibility to nucleophilic attack and electron-donating groups modulating this reactivity.

Table 1: Examples of Regioselective Reactions for Functionalizing the Pyrimidine-2,4-diamine Core This table is interactive. You can sort and filter the data.

| Position | Reaction Type | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| C6 | Chlorination | POCl₃ | 2,4-Diamino-6-chloropyrimidine | 85 | nih.gov |

| C6 | Nucleophilic Substitution | (S)-2,3-isopropylidene glycerol, NaH | 2,4-Diamino-6-alkoxypyrimidine | 77 | nih.govmdpi.com |

| C5 | Iodination | N-Iodosuccinimide (NIS) | 2,4-Diamino-5-iodo-6-alkoxypyrimidine | 96-98 | nih.govmdpi.com |

| C5 | Suzuki Coupling | Phenylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 2,4-Diamino-5-aryl-6-alkoxypyrimidine | 52-78 | nih.gov |

Reaction Kinetics and Pathway Elucidation

While extensive studies have focused on the synthetic outcomes of pyrimidine-2,4-diamine reactions, detailed kinetic data for many of these transformations are not widely published. However, the elucidation of reaction pathways provides significant insight into the underlying mechanisms.

The functionalization reactions described above primarily follow a nucleophilic aromatic substitution (SNAr) pathway. The reaction of 2,4-diamino-6-chloropyrimidine with a nucleophile, for example, proceeds through a Meisenheimer complex intermediate. The rate of this reaction is influenced by the nucleophilicity of the incoming group, the stability of the intermediate, and the nature of the solvent.

In the case of hydrolysis, theoretical calculations have been employed to understand the reaction pathway. The process is understood to begin with the protonation of a ring nitrogen, which activates the pyrimidine ring for nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) to yield the final oxo-pyrimidine product. The preferred site of initial protonation and subsequent water attack determines which amino group is ultimately hydrolyzed, a process heavily influenced by other substituents on the ring. nih.govacs.org

Computational studies, including ab initio calculations, have been instrumental in mapping the energy profiles of these pathways, helping to explain observed product distributions and regioselectivity where experimental kinetic data is sparse. nih.govacs.org

Hydrolytic Stability and Selective Hydrolysis of Amino Groups

The amino groups of pyrimidine-2,4-diamine can undergo hydrolysis under acidic conditions to yield oxo-substituted pyrimidines. A long-standing observation in the chemistry of these systems is the selective hydrolysis of the amino group at the C4 position. nih.govacs.org

Treatment of condensed 2,4-diaminopyrimidine (B92962) systems with strong acids, such as 6 M hydrochloric acid, typically results in the exclusive formation of the corresponding 2-amino-4-oxopyrimidine isomer. nih.govacs.org This selectivity is attributed to the greater stability of the reaction intermediate leading to the 4-oxo product.

However, this regioselectivity is not absolute and can be reversed by the electronic nature of other substituents on the pyrimidine ring. In a detailed study combining experimental work and ab initio calculations, it was discovered that the presence of an electron-donating nitrogen atom linked to the C6 position of the 2,4-diaminopyrimidine ring alters the preferred site of hydrolysis. nih.govacs.org In these specific cases, hydrolysis unexpectedly and exclusively affords the 4-amino-2-oxopyrimidine isomer. nih.govacs.org This reversal is due to the substituent's influence on the electron distribution within the pyrimidine ring, which in turn dictates the most favorable site for protonation and subsequent nucleophilic attack by water. nih.govacs.org

Table 2: Influence of C6-Substituent on the Regioselectivity of Acid Hydrolysis This table is interactive. You can sort and filter the data.

| C6-Substituent Nature | Major Hydrolysis Product | Reference |

|---|---|---|

| Standard (e.g., H, Alkyl) | 2-Amino-4-oxopyrimidine | nih.govacs.org |

| Electron-donating Nitrogen | 4-Amino-2-oxopyrimidine | nih.govacs.org |

N-Oxidation Reactions and Their Impact on Reactivity

N-oxidation of the pyrimidine ring nitrogens is a powerful method for modulating the electronic properties and reactivity of the pyrimidine-2,4-diamine system. The introduction of an N-oxide functionality can alter the molecule's basicity, influence its interaction with biological targets, and provide a handle for further synthetic transformations.

The N-oxidation of pyrimidines generally has a base-weakening effect. The ionization constants of several pyrimidine-2,4-diamines and their corresponding N-oxides have been determined, providing a quantitative measure of this effect.

The site of N-oxidation is also a matter of regioselectivity. In fused pyrimidine systems, theoretical calculations using Molecular Electrostatic Potential (ESP) have been used to predict the most reactive nitrogen for electrophilic attack by an oxidizing agent. These studies indicate that the ring nitrogen atom that is not positioned between the two exocyclic amino groups is the preferred site for oxidation. This is because the electron-donating amino groups increase the electron density at the adjacent ring nitrogens, but the nitrogen further away from the C2-amino group is sterically more accessible and electronically favored for oxidation.

The resulting pyrimidine N-oxides exhibit altered reactivity. For instance, they can undergo rearrangements, such as the Boekelheide rearrangement, which provides a pathway to functionalize the carbon atom adjacent to the N-oxide. This demonstrates how N-oxidation not only modifies the properties of the parent molecule but also opens up new avenues for derivatization.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Pyrimidine-2,4-diamine and its derivatives. These calculations provide insights into the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap generally implies higher reactivity. For instance, in a study of diaminopyrimidine sulfonate derivatives, the HOMO-LUMO energy gap was calculated to be 4.198 eV for one derivative and 4.667 eV for another, indicating high stability for both. acs.org The distribution of charge density in these orbitals is also crucial; for one derivative, the HOMO was located primarily over the pyrimidine-2,4-diamine moiety, while the LUMO was present at the sulfonate group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. acs.org

These fundamental parameters are used to derive various global reactivity descriptors that quantify different aspects of a molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from Quantum Chemical Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

This table provides a summary of key reactivity descriptors calculated from HOMO and LUMO energies.

These descriptors are valuable in predicting how Pyrimidine-2,4-diamine and its analogs will behave in different chemical environments, from biological systems to interactions with metal surfaces. acs.orgajchem-b.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a Pyrimidine-2,4-diamine derivative) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Derivatives of the Pyrimidine-2,4-diamine scaffold have been extensively studied as inhibitors for various protein kinases, which are critical targets in cancer therapy. For example, novel 2,4-diaminopyrimidine (B92962) derivatives were investigated as inhibitors of p21-activated kinase 4 (PAK4). nih.gov Molecular docking simulations revealed the binding mode of these compounds within the PAK4 active site, with one potent compound exhibiting a docking energy of -7.593 kcal/mol. nih.gov Similarly, other studies have used docking to explore the interactions of pyrimidine (B1678525) derivatives with targets like Janus kinase 3 (JAK3), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). frontiersin.orgtandfonline.comnih.govtandfonline.com

Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by allowing atoms to move and interact, offering insights into the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies. nih.govtandfonline.comresearchgate.net For instance, MD simulations have been used to assess the stability of newly designed pyrimidine-4,6-diamine inhibitors within the JAK3 binding site, helping to confirm their potential to maintain stable interactions over time. tandfonline.com

Theoretical Kinetic Studies and Pharmacokinetic Predictions

Beyond predicting how a molecule interacts with its target, computational methods are vital for forecasting its pharmacokinetic profile—what the body does to the drug. This is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Elimination. In silico ADME predictions are now a standard part of the early drug discovery process, helping to identify candidates with favorable drug-like properties and avoid costly late-stage failures.

Various online tools and software packages are used to calculate key physicochemical and pharmacokinetic properties based on a molecule's structure. For several series of pyrimidine derivatives, computational ADME properties have been assessed. nih.govmdpi.comnih.govmdpi.com These studies predict parameters such as solubility, permeability (e.g., Caco-2 cell permeability), plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov For example, a promising anticancer pyrimidine-2,4-diamine analogue, Y18, was found to have a suitable half-life and an oral bioavailability of 16.27% with limited inhibitory activity on CYP isoforms in computational predictions. nih.gov

Table 2: Example of In Silico Predicted ADME Properties for a Pyrimidine Derivative

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Absorption | ||

| Water Solubility | Good | Affects dissolution and absorption. |

| Caco-2 Permeability | High | Predicts intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Indicates whether the compound can enter the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. |

| Elimination |

This table illustrates typical ADME parameters predicted computationally for a potential drug candidate.

These theoretical predictions guide the optimization of lead compounds to improve their pharmacokinetic behavior. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. nih.govbenthamdirect.comhumanjournals.com By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are essential for its function. For pyrimidine-based compounds, SAR studies have been crucial in optimizing their potency as enzyme inhibitors. frontiersin.orgnih.gov For example, in the development of dihydroorotate (B8406146) dehydrogenase inhibitors, SAR studies established that the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid were required for significant inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds.

3D-QSAR models, which consider the three-dimensional structure of the molecules, have been successfully applied to pyrimidine derivatives. nih.gov In a study on CDK inhibitors, 3D-QSAR models were developed that showed excellent statistical correlation and predictive power for inhibitors of CDK2, CDK4, and CDK6. nih.gov Similarly, QSAR analyses of 2,4-diamino-pyrimidine anti-malarials pointed to lipophilicity being a key driver of improved activity. nih.gov These models are powerful tools that guide medicinal chemists in designing more potent and selective molecules. tandfonline.com

Prediction of Adsorption Mechanisms (e.g., on Metal Surfaces for Corrosion Inhibition)

Pyrimidine-2,4-diamine and its derivatives have been investigated as corrosion inhibitors for various metals, such as copper and mild steel, in acidic environments. nih.govdntb.gov.uaresearchgate.net Computational studies, particularly DFT, are used to predict and explain the mechanism by which these molecules adsorb onto the metal surface, forming a protective layer.

These studies calculate the interaction between the inhibitor molecule and the metal surface (e.g., Fe(111) for mild steel or Cu(111) for copper). ajchem-b.comutq.edu.iq The calculations focus on the inhibitor's ability to donate electrons to the vacant d-orbitals of the metal and to accept electrons from the metal (back-donation). The heteroatoms (nitrogen, oxygen, sulfur) in the pyrimidine ring and its substituents are key sites for these interactions. ajchem-b.com

Quantum chemical parameters like EHOMO (related to electron-donating ability) and ELUMO (related to electron-accepting ability) are correlated with inhibition efficiency. A high EHOMO value suggests a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better corrosion protection. ajchem-b.com The fraction of electrons transferred (ΔN) between the inhibitor and the surface can also be calculated to quantify this interaction. ajchem-b.com MD simulations can further describe the nature and strength of the adsorption, distinguishing between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). ajchem-b.comutq.edu.iq

Utility of Pyrimidine 2,4 Diamine As a Crucial Building Block

Synthesis of Polycyclic and Fused Heterocyclic Compounds (e.g., Pyrido[2,3-d]pyrimidines)

The bifunctional nature of pyrimidine-2,4-diamine makes it an ideal starting material for the construction of fused heterocyclic ring systems, most notably pyrido[2,3-d]pyrimidines. These compounds are of significant interest due to their structural similarity to purines and pteridines, which allows them to interact with various biological targets.

One common synthetic strategy involves the condensation of a pyrimidine (B1678525) derivative with a three-carbon unit to form the fused pyridine (B92270) ring. For instance, 2,4,6-triaminopyrimidine (B127396) can react with the sodium salt of nitromalonaldehyde (B3023284) in a single step to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. This intermediate can then be further modified, for example, through reduction of the nitro group to an amino group, which can then undergo reductive amination with various aldehydes to introduce diverse substituents.

Another approach involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds. For example, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) can yield 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. radiologykey.com The reaction conditions can be tailored to control the regioselectivity of the cyclization, especially when using unsymmetrical dicarbonyl compounds. radiologykey.com

The synthesis of pyrido[2,3-d]pyrimidines can also be achieved by building the pyridine ring onto a pre-existing pyrimidine core through intramolecular cyclization of appropriately substituted pyrimidine derivatives. radiologykey.com Furthermore, multicomponent reactions offer an efficient route to these fused systems. A three-component, one-pot synthesis of pyrido[2,3-d]pyrimidines has been achieved by the condensation of β-oxodithioesters with 1,3-dimethyl-6-aminouracil and various aldehydes. researchgate.net

The following table summarizes various synthetic methods for preparing fused heterocyclic compounds from pyrimidine-2,4-diamine and its derivatives.

| Starting Pyrimidine Derivative | Reagent(s) | Resulting Fused Heterocycle | Reference |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | researchgate.netnih.gov |

| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | radiologykey.com |

| 1,3-Dimethyl-6-aminouracil | β-Oxodithioesters, Aldehydes | Substituted pyrido[2,3-d]pyrimidines | researchgate.net |

| 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 3,4,5-Trimethoxyaniline, Raney Ni | N-(3,4,5-trimethoxyphenyl) derivative of pyrido[2,3-d]pyrimidine (B1209978) | researchgate.netnih.gov |

Preparation of Radioligands for Imaging (e.g., PET Scanning)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes at the molecular level. nih.gov The development of novel PET probes is crucial for advancing medical diagnostics and research. The pyrimidine-2,4-diamine scaffold has emerged as a valuable platform for the design and synthesis of such radioligands.

Derivatives of 2,4-diaminopyrimidine (B92962) can be labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to create PET imaging agents. For instance, a series of 2,4-diaminopyrimidine derivatives have been labeled with ¹⁸F to investigate their potential as tumor imaging agents targeting Focal Adhesion Kinase (FAK). researchgate.net In these studies, the pyrimidine-2,4-diamine core serves as the foundational structure, which is modified with various functional groups to enhance binding affinity and selectivity for the target protein. The resulting radiolabeled compounds can then be used to visualize the distribution and activity of FAK in vivo, which is often overexpressed in cancerous tissues.

The synthesis of these radioligands typically involves a multi-step process where a precursor molecule containing the 2,4-diaminopyrimidine core is first synthesized. This precursor is designed to have a suitable leaving group that can be readily displaced by the radionuclide in the final radiolabeling step. The radiolabeling is often performed using an automated synthesis module to handle the high levels of radioactivity safely and efficiently. radiologykey.com

While the direct use of pyrimidine-2,4-diamine hydrochloride in radioligand preparation is not extensively documented, the broader class of 2,4-diaminopyrimidine derivatives has shown significant promise in this field. The adaptability of this chemical scaffold allows for the systematic modification of its structure to optimize its properties as a PET tracer, including its pharmacokinetic profile and target specificity.

The table below highlights examples of pyrimidine-based structures that have been developed as potential PET radioligands.

| Pyrimidine Derivative Core | Radionuclide | Target | Application | Reference |

| 2,4-Diaminopyrimidine | ¹⁸F | Focal Adhesion Kinase (FAK) | Tumor Imaging | researchgate.net |

| 2-(4-Methylsulfonylphenyl)pyrimidine | ¹¹C, ¹⁸F | Cyclooxygenase-2 (COX-2) | Inflammation Imaging | nih.gov |

| Pyrimidine-based ligand | ¹¹C | Sigma-1 Receptor (σ₁R) | Brain Imaging | nih.gov |

Intermediate in the Preparation of Industrial and Pharmaceutical Chemicals

Pyrimidine-2,4-diamine is a key building block in the synthesis of numerous compounds with significant industrial and pharmaceutical applications. Its role as a versatile intermediate stems from the ability to selectively functionalize the amino groups and the pyrimidine ring, leading to a diverse range of target molecules.

A prominent example of its utility is in the synthesis of the antibacterial drug Trimethoprim (B1683648). rsc.org This therapeutic agent is a dihydrofolate reductase inhibitor, and its synthesis often involves 2,4-diaminopyrimidine as a core structural component. The synthesis of Trimethoprim and its analogs typically involves the introduction of a substituted benzyl (B1604629) group at the 5-position of the pyrimidine ring.

Furthermore, 2,4-diaminopyrimidine derivatives are utilized in the development of other classes of therapeutic agents. For example, they have been incorporated into the structure of potent antitumor agents. The pyrimidine-2,4-diamine scaffold can be elaborated with various side chains and heterocyclic moieties to create compounds that exhibit antiproliferative activity against different cancer cell lines.

The industrial-scale synthesis of 4-aminopyrimidines, including 2,4-diaminopyrimidine, has been optimized to be more efficient and environmentally friendly. Lewis acid-catalyzed condensation reactions have been developed to produce these intermediates from readily available starting materials like acrylonitrile, avoiding the use of more hazardous reagents.

The following table lists some of the important industrial and pharmaceutical chemicals synthesized using pyrimidine-2,4-diamine or its derivatives as an intermediate.

| Intermediate | Resulting Product | Application/Activity | Reference |

| 2,4-Diaminopyrimidine derivative | Trimethoprim | Antibacterial (Dihydrofolate reductase inhibitor) | rsc.org |

| 2,4-Diamino-6-chloropyrimidine | Substituted 2,4-diamino-5-aryl-6-substituted pyrimidines | Anti-tubercular agents | nih.gov |

| 2,4-Diaminopyrimidine derivatives | Novel compounds with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds | Antitumor agents | |

| Acrylonitrile and Guanidine (B92328) | 4-Aminopyrimidines (including 2,4-diaminopyrimidine) | General intermediates for pharmaceuticals (e.g., Vitamin B1) |

Emerging Research Areas and Novel Applications

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Pyrimidine-2,4-diamine hydrochloride and its derivatives are gaining attention in the field of industrial chemistry, particularly for their potential as corrosion inhibitors for various metals and alloys in acidic environments. The efficacy of these compounds stems from the presence of nitrogen atoms in the pyrimidine (B1678525) ring and amino functional groups, which act as active centers for adsorption onto metal surfaces.

The primary mechanism of corrosion inhibition by pyrimidine derivatives involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process can occur through several modes: electrostatic attraction between the charged metal surface and the protonated inhibitor molecule, chemisorption involving the sharing of electrons between the heteroatoms (N) and the vacant d-orbitals of the metal, and physisorption.

Research on compounds structurally similar to this compound, such as 2,4-diamino-6-hydroxypyrimidine (B22253) (DHP), has provided significant insights into these mechanisms. Studies on DHP's effect on mild steel in hydrochloric acid (HCl) have shown that it acts as an effective corrosion inhibitor, with its inhibition efficiency increasing with concentration. The adsorption of DHP on the mild steel surface has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that many pyrimidine derivatives function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor molecules on the metal surface increases the charge transfer resistance and decreases the double-layer capacitance, further confirming the formation of a protective adsorbed layer.

The following table summarizes the inhibition efficiency of a related compound, 2-amino-4,6-dimethyl pyrimidine (ADMP), on mild steel in a chloride-containing medium, demonstrating the typical performance of such pyrimidine derivatives.

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 15.2 | - |

| 50 | 6.1 | 60 |

| 100 | 4.3 | 71.7 |

| 150 | 2.9 | 80.9 |

| 200 | 2.1 | 86.2 |

This data is illustrative and based on studies of structurally similar pyrimidine derivatives.

The molecular structure of this compound, with its multiple nitrogen atoms and the ability to be protonated in acidic solutions, makes it a strong candidate for effective corrosion inhibition through strong adsorption onto metal surfaces.

Potential in Material Science: Role in Functional Compound Synthesis

The unique chemical structure of this compound also positions it as a valuable building block in the synthesis of advanced functional materials. Its potential extends to the development of novel organic monomers and electronic materials through various derivatization strategies.

Aggregation-Induced Emission (AIE) Organic Monomers:

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly sought after for applications in sensors, bio-imaging, and optoelectronic devices. The synthesis of AIE-active molecules often involves the creation of structures with restricted intramolecular rotation.

This compound can serve as a core scaffold for the synthesis of AIE monomers. The two amino groups provide reactive sites for the attachment of rotor-like molecular groups, such as tetraphenylethylene (B103901) (TPE) derivatives. By reacting this compound with appropriate TPE-containing aldehydes or other functionalized AIE-active moieties, it is possible to create novel AIE-gens. The pyrimidine core itself can contribute to the electronic properties of the final molecule, potentially influencing the emission color and quantum yield. The derivatization of the pyrimidine ring can lead to the development of a new family of AIE materials with unique photophysical properties.

Electronic Materials through Derivatization:

The electron-deficient nature of the pyrimidine ring makes it an attractive component in the design of organic electronic materials, which are used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of pyrimidine-based materials can be finely tuned through chemical modification.

This compound offers multiple pathways for derivatization to create novel electronic materials. The amino groups can be functionalized to introduce various aryl or alkyl substituents, which can alter the molecule's solubility, morphology in thin films, and electronic energy levels (HOMO/LUMO). Furthermore, the pyrimidine ring can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to extend the π-conjugation of the system. This can lead to the formation of donor-acceptor type structures, where the electron-deficient pyrimidine acts as the acceptor unit. Such molecules are known to exhibit interesting charge-transfer properties that are crucial for their application in electronic devices.

The versatility of the this compound core allows for the systematic modification of its structure to achieve desired electronic and photophysical properties, making it a promising precursor for the next generation of organic functional materials.

Q & A

Q. Table 1: Common Impurities and Analytical Thresholds

| Impurity Name | CAS Number | Analytical Method | Detection Limit |

|---|---|---|---|

| 6-Chloropyrimidine-2,4-diamine 3-oxide | 35139-67-4 | HPLC-MS (ESI+) | 0.1% |

| Desoxyminoxidil | 24867-26-3 | HPLC-UV (254 nm) | 0.05% |

Advanced: How can researchers optimize the synthesis of Pyrimidine-2,4-diamine derivatives for enhanced biological activity?

Answer:

Optimization strategies focus on reaction conditions and structural modifications:

- Reaction Parameters:

- Structural Modifications:

Q. Table 2: Synthesis Optimization Case Studies

| Derivative | Reaction Conditions | Yield (%) | Biological Activity (IC₅₀) |

|---|---|---|---|

| 5-Nitro-6-piperidinyl analog | NaOMe, DMF, 80°C, 12h | 78 | 12 µM (CDK6 inhibition) |

| Co(II)-Trimethoprim complex | Ethanol, reflux, 6h | 65 | >50 µM (Antiplasmodial) |

Advanced: What methodological approaches are recommended for assessing the enzyme inhibitory potential of Pyrimidine-2,4-diamine derivatives?

Answer:

Key assays include:

- In Vitro Kinase Assays: Measure CDK6 inhibition using fluorescence-based ADP-Glo™ kits with recombinant enzymes .

- Microplate Spectrophotometry: Quantify dihydrofolate reductase (DHFR) activity via NADPH oxidation at 340 nm .

- Isothermal Titration Calorimetry (ITC): Determines binding affinity (Kd) and stoichiometry for target proteins .

Data Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and compare with positive controls (e.g., methotrexate for DHFR) .

Advanced: How do structural modifications at the pyrimidine ring influence the target selectivity of Pyrimidine-2,4-diamine derivatives in cancer research?

Answer:

Structure-activity relationship (SAR) studies reveal:

- N1/N3 Substitutions: Bulky groups (e.g., 3-methoxypropyl) enhance CDK6 selectivity by occupying hydrophobic pockets .

- C5/C6 Modifications: Nitro or piperidinyl groups improve membrane permeability and reduce off-target effects (e.g., serotonin receptors) .

- Metal Coordination: Co(II) or Cd(II) complexes exhibit altered pharmacokinetics but may reduce intrinsic activity compared to parent ligands .

Case Study: N4-alkyl-N2-phenyl derivatives showed 10-fold higher CDK6 inhibition (IC₅₀ = 0.8 µM) than unmodified analogs, attributed to improved hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.